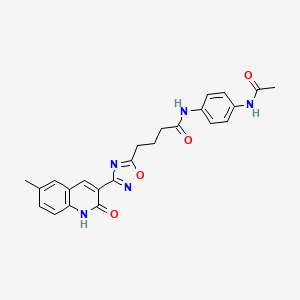
N-cyclohexyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline, commonly known as CYNO, is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and environmental science. CYNO belongs to the family of nitroaniline derivatives and has a unique chemical structure that makes it an attractive candidate for various research studies.
Mécanisme D'action
The mechanism of action of CYNO is not fully understood, but it is believed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. CYNO has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
CYNO has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further preclinical and clinical studies. However, the long-term effects of CYNO on human health are not fully understood, and further research is needed to determine its safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CYNO in lab experiments include its high purity, stability, and reproducibility. However, the limitations of using CYNO include its high cost, low solubility in water, and limited availability.
Orientations Futures
1. Further investigation of the anti-cancer activity of CYNO and its potential as a therapeutic agent for cancer treatment.
2. Development of novel organic materials based on CYNO for various applications such as optoelectronics, sensing, and energy storage.
3. Exploration of the potential of CYNO as a fluorescent probe for the detection of other environmental pollutants.
4. Investigation of the mechanism of action of CYNO and its interactions with various biological targets.
5. Development of new synthetic methods for the production of CYNO with higher yields and reduced reaction times.
In conclusion, CYNO is a novel compound with significant potential in various scientific research fields. Its unique chemical structure and promising results in preclinical studies make it an attractive candidate for further investigation. However, further research is needed to fully understand its mechanism of action, safety profile, and potential applications.
Méthodes De Synthèse
The synthesis of CYNO involves a multi-step process that includes the reaction of 2-methoxybenzohydrazide with cyclohexanone to form 3-(2-methoxyphenyl)-5,5-dimethylcyclohex-2-enone. This intermediate compound is then reacted with nitrobenzene and aniline to form CYNO. The synthesis of CYNO has been optimized through various methods such as microwave-assisted synthesis, solvent-free synthesis, and green synthesis, which have resulted in higher yields and reduced reaction times.
Applications De Recherche Scientifique
CYNO has shown promising results in various scientific research studies, making it an attractive compound for further investigation. Its potential applications include:
1. Medicinal Chemistry: CYNO has been shown to possess significant anti-cancer activity against various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs.
2. Material Science: CYNO has been used as a building block for the synthesis of various organic materials such as polymers, liquid crystals, and molecular switches.
3. Environmental Science: CYNO has been used as a fluorescent probe for the detection of heavy metal ions in water, making it a potential candidate for environmental monitoring.
Propriétés
IUPAC Name |
N-cyclohexyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-28-19-10-6-5-9-16(19)20-23-21(29-24-20)14-11-12-17(18(13-14)25(26)27)22-15-7-3-2-4-8-15/h5-6,9-13,15,22H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLOADYWJDSKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NC4CCCCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetyl)piperidine-4-carboxamide](/img/structure/B7692570.png)

![4'-Chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7692585.png)





